molecular formula C24H24ClN5O3 B2816279 3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848756-14-9

3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2816279
CAS No.: 848756-14-9
M. Wt: 465.94
InChI Key: SLXXCQAYDWUEDR-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine-pyrimidine fused ring system, substituted with chlorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine-pyrimidine core, followed by the introduction of the chlorophenyl and methoxyphenyl substituents. Common reagents used in these steps include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorophenyl)methyl]-9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 3-[(2-bromophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

848756-14-9

Molecular Formula

C24H24ClN5O3

Molecular Weight

465.94

IUPAC Name

3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24ClN5O3/c1-15-12-28(17-8-10-18(33-3)11-9-17)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-6-4-5-7-19(16)25/h4-11,15H,12-14H2,1-3H3

InChI Key

SLXXCQAYDWUEDR-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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